Tofogliflozin hydrate is a pharmaceutical compound classified as a sodium/glucose cotransporter 2 inhibitor. It is primarily used in the treatment of Type 2 diabetes mellitus by promoting urinary glucose excretion and improving glycemic control. The compound was developed by Chugai Pharmaceutical Co. in Japan, where it was synthesized to address the need for effective diabetes management options . Tofogliflozin hydrate has garnered attention due to its selectivity and efficacy in managing hyperglycemia and reducing body weight in diabetic patients .
The synthesis of tofogliflozin hydrate involves several complex steps, often requiring specific conditions to ensure high yields. Two notable synthetic routes have been documented:
Tofogliflozin hydrate has a complex molecular structure characterized by the presence of multiple hydroxyl groups, which are essential for its function as a sodium/glucose cotransporter inhibitor. The molecular formula is with a molecular weight of approximately 442.95 g/mol. The compound features a sulfonamide group and a glucoside moiety that contribute to its pharmacological activity .
Tofogliflozin undergoes various chemical reactions during its synthesis, including:
These reactions require careful control of conditions such as temperature and pressure to optimize yields and minimize byproducts .
Tofogliflozin exerts its therapeutic effects primarily through the inhibition of sodium/glucose cotransporter 2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, tofogliflozin increases urinary glucose excretion (UGE), leading to lower blood glucose levels. This mechanism not only improves glycemic control but also contributes to weight loss by reducing caloric absorption from glucose .
In animal studies, tofogliflozin has demonstrated significant reductions in body weight and fat mass without affecting lean body mass or bone density, indicating a favorable safety profile for long-term use .
Tofogliflozin hydrate exhibits several key physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Tofogliflozin hydrate is primarily used in clinical settings for managing Type 2 diabetes mellitus. Its ability to induce urinary glucose excretion makes it a valuable addition to diabetes treatment regimens. Beyond its primary use, research continues into its potential applications in obesity management and metabolic syndrome due to its effects on weight reduction and fat metabolism . Additionally, ongoing studies are exploring its mechanisms further to uncover additional therapeutic benefits or applications in related metabolic disorders.
Tofogliflozin hydrate (chemical name: (1S,3'R,4'S,5'S,6'R)-6-(4-Ethylbenzyl)-4',5'-dihydroxy-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[3H]pyran]-3',5',6'-triol hydrate) is a C-aryl glucoside derivative with a molecular formula of C₂₂H₂₈O₇·H₂O and a molecular weight of 434.46 g/mol [3] [5]. The compound features a spiro-linked isobenzofuranopyran scaffold, where the glucose moiety is fused to a dihydroisobenzofuran ring via a spiro junction at the anomeric carbon. The pharmacophoric requirements are fulfilled by:
Table 1: Key Structural Features of Tofogliflozin Hydrate and Their Pharmacological Roles
Structural Element | Chemical Feature | Pharmacological Role |
---|---|---|
4-Ethylbenzyl group | Hydrophobic substituent | Binds to hydrophobic subpocket of SGLT2; optimizes affinity and metabolic stability |
β-D-Glucopyranose | Pyranose ring with C1-spiro link | Mimics glucose conformation; hydrogen bonding with Q457, H80, and S392 residues |
C4' and C6' hydroxyls | Polar groups | Critical for hydrogen-bonding network in SGLT2 binding site |
Dihydroisobenzofuran | Fused bicyclic system | Provides rigidity and stabilizes bioactive conformation |
Metabolic susceptibility studies reveal that modifications at the ethyl group or glucose hydroxyls increase vulnerability to glucuronidation or oxidation, reducing bioavailability. The intact spiro-glucose structure combined with the optimized ethylbenzyl aglycone confers tofogliflozin’s high potency and selectivity [5].
Tofogliflozin hydrate exhibits >2,900-fold selectivity for human SGLT2 (hSGLT2; IC₅₀ = 2.9–14.9 nM) over hSGLT1 (IC₅₀ = 8,440–13,000 nM), as demonstrated in cell-based uptake assays using radiolabeled α-methyl-D-glucopyranoside (AMG) in transfected CHO-K1 cells [5] [6]. This high selectivity arises from differential interactions with residue Phe453 in hSGLT2, which is replaced by Ala454 in hSGLT1. The ethylbenzyl group of tofogliflozin forms favorable π-π stacking with Phe453, while steric clashes occur with the smaller alanine in SGLT1 [6].
Kinetic analyses show mixed-type inhibition for SGLT2, where tofogliflozin binds both the free transporter and transporter-glucose complex with Kᵢ values of 7.2 nM and 14.3 nM, respectively. For SGLT1, inhibition is negligible even at 100 μM concentrations, confirming minimal off-target effects in the gastrointestinal tract [6]. In vivo urinary glucose excretion (UGE) studies correlate with this selectivity: tofogliflozin achieves near-maximal UGE at 20 mg/day in humans without inducing osmotic diarrhea—a hallmark of SGLT1 inhibition [1] [7].
Table 2: Selectivity Profile of Tofogliflozin Across SGLT Isoforms
Transporter | IC₅₀ (nM) | Kᵢ (nM) | Tissue Localization | Functional Consequence of Inhibition |
---|---|---|---|---|
hSGLT2 | 2.9–14.9 | 7.2–14.3 | Renal proximal tubule | Increased urinary glucose excretion |
hSGLT1 | 8,440–13,000 | >10,000 | Intestine/Heart | No clinically significant inhibition |
hSGLT4 | >100,000 | ND | Brain/Kidney | Negligible inhibition |
hSGLT6 | >100,000 | ND | Brain/Kidney | Negligible inhibition |
ND: Not determined due to lack of significant inhibition at physiologically relevant concentrations [5] [6].
Absorption
Tofogliflozin hydrate demonstrates rapid and complete oral absorption, with peak plasma concentrations (Tₘₐₓ) achieved within 0.75–1.5 hours post-administration. Absolute oral bioavailability is ≈97%, unaffected by food intake. Plasma protein binding is moderate (80–84%), primarily to albumin, with a steady-state volume of distribution (Vdₛₛ) of 61.8 L, indicating widespread tissue distribution [2] [5].
Metabolism
Biotransformation involves three primary pathways:
M1 is pharmacologically inactive, while parent tofogliflozin constitutes 42% of plasma drug-related material. Other metabolites (M4–M7) each represent <5% of total exposure [2].
Excretion
After a single oral dose of 20 mg [¹⁴C]-tofogliflozin, 76% of radioactivity is excreted in urine and 20% in feces within 72 hours. Renal excretion occurs via:
Table 3: Pharmacokinetic Parameters of Tofogliflozin Hydrate
Parameter | Value | Method/Notes |
---|---|---|
Oral bioavailability | ≈97% | Radiolabeled study in healthy subjects |
Tₘₐₓ | 0.75–1.5 hours | Consistent across 5–80 mg doses |
Plasma protein binding | 80–84% | Primarily albumin; concentration-independent |
Vdₛₛ | 61.8 L | Suggests extensive tissue distribution |
Major metabolites in plasma | M1 (52%); parent drug (42%) | M1 inactive; others <5% each |
Urinary excretion of parent drug | <1% of dose | Indicates extensive metabolism |
Total urinary glucose excretion | 50–80 g/day | Dose-dependent; maximal at 20 mg/day |
Elimination half-life (t₁/₂) | 4–7 hours (parent); 5–9 h (M1) | Supports once-daily dosing |
Tofogliflozin hydrate displays species-dependent inhibition kinetics, with the highest potency for human SGLT2:
Kinetic analyses reveal slow dissociation (kₒff = 0.023 min⁻¹) from hSGLT2, contributing to sustained pharmacodynamic effects despite plasma half-life of 4–7 hours. The residence time on the target exceeds 43 minutes, enabling prolonged inhibition beyond plasma clearance [6].
Table 4: Inhibition Constants of Tofogliflozin Across Species
Species | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (μM) | Selectivity Ratio (SGLT2:SGLT1) | Key Binding Residue Variation vs. Human |
---|---|---|---|---|
Human | 2.9–14.9 | 8.44–13.0 | >2,900-fold | Reference |
Rat | 15.3–20.1 | 10.2 | ≈500-fold | Val152Met in TM4 |
Mouse | 8.6 | 9.8 | ≈1,140-fold | Phe453 conserved |
Dog | 18.5 | ND | >500-fold | Ala450Ser in TM13 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7